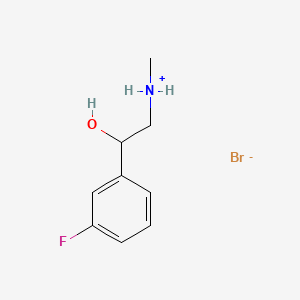
2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable substance in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride typically involves the reaction of 2,5-dichlorocarbanilic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
2-(Diethylamino)ethanol: A closely related compound with similar structural features.
N,N-Diethylethanolamine: Another compound with a similar diethylamino group.
2,5-Dichlorocarbanilic acid: The precursor used in the synthesis of the target compound.
Uniqueness: 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial processes.
属性
CAS 编号 |
20228-91-5 |
|---|---|
分子式 |
C13H19Cl3N2O2 |
分子量 |
341.7 g/mol |
IUPAC 名称 |
2-[(2,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)7-8-19-13(18)16-12-9-10(14)5-6-11(12)15;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18);1H |
InChI 键 |
BMAARILPKYRAFI-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


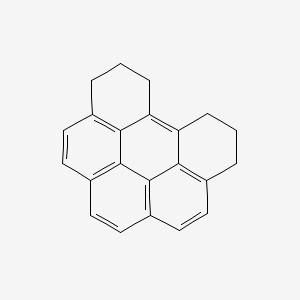

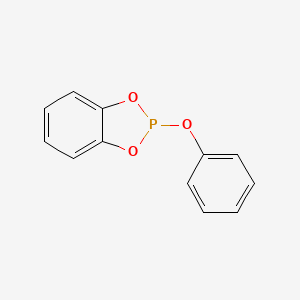
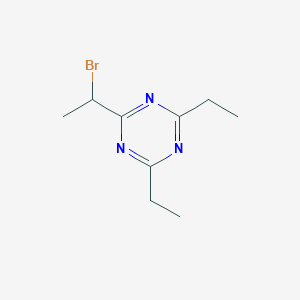
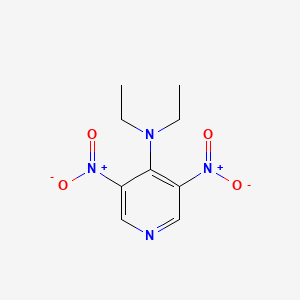
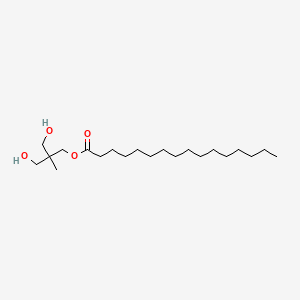

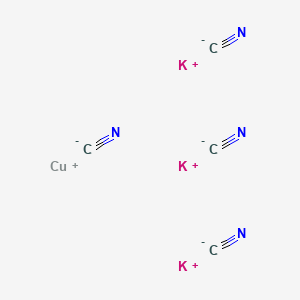
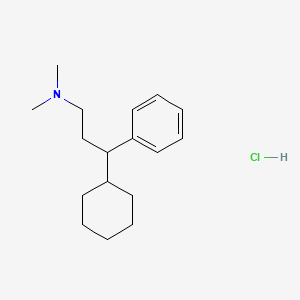
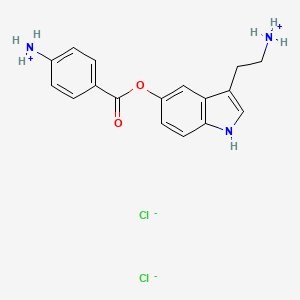
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
